2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone
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Overview
Description
2-(2-methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone is a member of beta-carbolines.
Scientific Research Applications
Antitumor Activity
Research on pyrido[3,4-b]indoles, including derivatives similar to 2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone, has indicated significant antitumor activities. Nguyen et al. (1990) described the synthesis of a class of 4-methyl-5H-pyrido[4,3-b]benzo[e]indoles through thermal Fischer indolization, which showed promising antineoplastic properties in both in vitro and in vivo tumor models, highlighting their potential as a new class of antitumor agents Nguyen et al., 1990. Moreover, Morón et al. (1993) explored 4-amino-substituted 7-methoxy and 7-hydroxy-11-methyl 10H-pyrido[2,3-b]carbazoles and related compounds, finding them devoid of antitumor properties in experimental models sensitive to ellipticines, which suggests the critical role of pyridinic nitrogen atom placement in their antitumor activity Morón et al., 1993.
Synthesis and Pharmacological Activity
Li et al. (2013) developed aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which demonstrated significant pharmacological activities including antitumor effects in vitro and in vivo, further underlining the therapeutic potential of pyrido[3,4-b]indolone derivatives Li et al., 2013. Similarly, the work by Somei et al. (1998) on 5H-pyrido[4, 3-b]indole derivatives showed a simple synthetic method that could lead to various 3-substituted methyl 5H-pyrido[4, 3-b]indole-4-carboxylates, indicating the versatility of these compounds for medicinal chemistry applications Somei et al., 1998.
Insecticidal Activity
In the realm of agricultural chemistry, Bakhite et al. (2014) synthesized and tested pyridine derivatives for their toxicity against the cowpea aphid, demonstrating that certain compounds exhibited significant insecticidal activity, which could offer new avenues for pest control strategies Bakhite et al., 2014.
Antiviral Activity
Further expanding the potential applications, Bag et al. (2014) isolated an alkaloid from Ophiorrhiza nicobarica, which showed potent anti-HSV-1 activity. This compound inhibited the viral immediate early transcriptional events, suggesting a new avenue for antiviral drug development Bag et al., 2014.
properties
Product Name |
2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone |
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Molecular Formula |
C22H27N3O3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-9-methyl-4-(4-methylpiperidine-1-carbonyl)pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C22H27N3O3/c1-15-8-10-24(11-9-15)21(26)17-14-25(12-13-28-3)22(27)20-19(17)16-6-4-5-7-18(16)23(20)2/h4-7,14-15H,8-13H2,1-3H3 |
InChI Key |
NVJXEMYYMSDBAO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CCOC |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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